Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
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Overview
Description
“Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives have been studied extensively . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Therapeutic Potential in Cancer and CNS Disorders
Tetrahydroisoquinoline (THIQ) derivatives, including methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, have been recognized for their wide range of therapeutic activities. These derivatives have shown notable success in drug discovery, particularly in the areas of cancer and central nervous system (CNS) disorders. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the importance of THIQs in anticancer drug discovery. This class of compounds has also been explored for their potential against infectious diseases such as malaria, tuberculosis, and HIV-infection, among others (Singh & Shah, 2017).
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives involve the development of new and environmentally friendly methods for their synthesis . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-metiq) have been shown to interact with dopaminergic neurons .
Mode of Action
It’s known that 1-metiq demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
Related compounds like 1-metiq have been shown to inhibit the activity of parkinsonism-inducing substances such as mptp and β-carbolines .
Result of Action
Related compounds like 1-metiq have been shown to produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .
Action Environment
It’s known that the stereoselective study of 1-metiq suggests that the neuroprotective action of 1metiq against neurotoxicity is closely related with the presence of ®-1metiq enantiomer as well as raceme, the mixture of ®- and (s)-enantiomers .
Properties
IUPAC Name |
methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3;/h4-6,14H,7-8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKUSQXLYWVQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745262 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-85-8 |
Source
|
Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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